molecular formula C7H11N3 B13003104 4-(1-Aminoethyl)pyridin-3-amine

4-(1-Aminoethyl)pyridin-3-amine

Cat. No.: B13003104
M. Wt: 137.18 g/mol
InChI Key: HSFJLXYYXSBTBR-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with an amine source under suitable conditions. For example, the reaction of 4-bromopyridine with methylamine in the presence of a copper catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

4-(1-Aminoethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: This compound has a similar structure but with a different substitution pattern.

    3-(Aminomethyl)pyridine: Another similar compound with the amino group positioned differently on the pyridine ring.

Uniqueness

4-(1-Aminoethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(1-aminoethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,8-9H2,1H3

InChI Key

HSFJLXYYXSBTBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)N)N

Origin of Product

United States

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